3-Phenylbenzyl isothiocyanate

Descripción general

Descripción

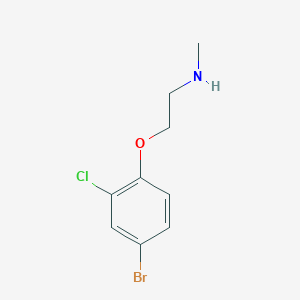

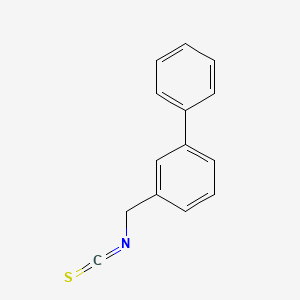

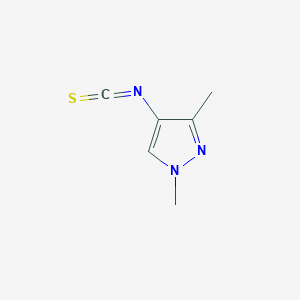

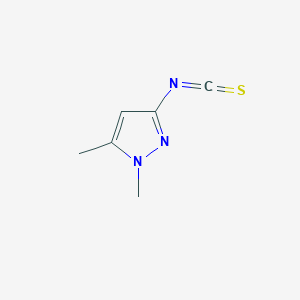

3-Phenylbenzyl isothiocyanate is a chemical compound . It is a type of isothiocyanate, which are a class of small molecular compounds with the structure of –N=C=S . They are abundant in Brassicaceae or Cruciferae vegetables .

Molecular Structure Analysis

Isothiocyanate is a class of small molecular compounds with the structure of –N=C=S . They are abundant in Brassicaceae or Cruciferae vegetables . These compounds are formed in a bioconversion progress with glucosinolates as the substrate and catalyzed with β-thioglucosidase .Chemical Reactions Analysis

Isothiocyanates are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . An investigation of a multicomponent reaction (MCR) using isocyanides, elemental sulfur and amines revealed that isocyanides can be converted to isothiocyanates using sulfur and catalytic amounts of amine bases .Physical And Chemical Properties Analysis

Isothiocyanates exhibit different chemical structures . Allyl isothiocyanate is an aliphatic compound, whereas both benzyl isothiocyanate and phenethyl isothiocyanate are aromatic and contain a benzene ring . Structural differences lead to differences in lipophilicity and hydrophilicity .Aplicaciones Científicas De Investigación

Antimicrobial Properties

Isothiocyanates, including 3-Phenylbenzyl isothiocyanate, exhibit various biological characteristics, including antimicrobial properties . This makes them valuable in the development of new antimicrobial agents that could be used to combat resistant strains of bacteria and other microbes.

Anti-inflammatory Properties

Another significant application of isothiocyanates is their anti-inflammatory properties . They can potentially be used in the treatment of various inflammatory diseases, providing a natural alternative to synthetic anti-inflammatory drugs.

Anticancer Properties

Isothiocyanates have been shown to have anticancer properties . They could potentially be used in cancer prevention and treatment strategies. Their mechanism of action in cancer cells includes inducing apoptosis and inhibiting cell proliferation.

Synthetic Chemistry

In the field of synthetic chemistry, isothiocyanates serve as valuable platforms for versatile transformations . They are used as starting materials in various synthetic methods, contributing to the synthesis of a wide range of chemical compounds.

Antioxidative Properties

Isothiocyanates also have antioxidative properties . They can reduce oxidative stress and act as indirect antioxidants . This makes them potentially useful in the prevention and treatment of diseases caused by oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.

Food Industry Applications

Due to their antimicrobial and antioxidative properties, isothiocyanates have received attention for their possible application in the food industry . They could be used as natural preservatives to extend the shelf life of food products, and as flavoring agents due to their characteristic spicy and bitter taste.

Mecanismo De Acción

Target of Action

Isothiocyanates (ITCs), including 3-Phenylbenzyl isothiocyanate, govern many intracellular targets . These targets include cytochrome P 450 (CYP) enzymes , proteins involved in antioxidant response , tumorigenesis , apoptosis , cell cycle , and metastasis .

Mode of Action

ITCs interact with their targets and cause a variety of changes. For instance, they can modulate the expression and activity of biotransformation enzymes that are involved in the metabolism and elimination of xenobiotics (e.g., carcinogens) from the body . They also exhibit antioxidant and anti-inflammatory activities .

Biochemical Pathways

ITCs affect several biochemical pathways. They can inhibit CYP enzymes, induce phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulate cell cycle regulators, induce apoptosis, inhibit nuclear factor kappa B (NF-ĸB), inhibit macrophage migration inhibitory factor (MIF), inhibit microtubule polymerization, inhibit metastasis, and other pathways involved in chemoprevention .

Pharmacokinetics

Absorbed ITCs are rapidly conjugated to glutathione in the liver, and then sequentially metabolized in the mercapturic acid pathway, before being excreted in the urine . This process affects the bioavailability of ITCs.

Result of Action

The molecular and cellular effects of ITCs’ action are diverse. They exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They can regulate transcription factors, signaling pathways, cell cycle, and apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ITCs. For example, the amounts of ITCs formed from glucosinolates in foods are variable and depend partly on food processing and preparation . Moreover, the presence of certain cofactors and physiological conditions such as pH can affect the formation of ITCs .

Safety and Hazards

Isothiocyanates are classified as flammable liquids (Category 4), H227. They have acute toxicity when ingested (Category 3), H301. They cause severe skin burns and eye damage (Category 1B), H314. They may cause respiratory irritation (Category 1), H334, and an allergic skin reaction (Category 1), H317 .

Direcciones Futuras

Propiedades

IUPAC Name |

1-(isothiocyanatomethyl)-3-phenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NS/c16-11-15-10-12-5-4-8-14(9-12)13-6-2-1-3-7-13/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STVGQXUUBQCTLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC(=C2)CN=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenylbenzyl isothiocyanate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![L-Proline, 1-[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]pyrrolo[2,1-f][1,2,4]triazin-2-yl]-2-methyl-](/img/structure/B3070157.png)

![2-Methylimidazo[1,2-a]pyridin-7-ol](/img/structure/B3070175.png)

![4-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B3070218.png)

![1-[(2,6-dimethoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070224.png)